2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
CAS No.:
Cat. No.: VC9988418
Molecular Formula: C16H17N5OS
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N5OS |
|---|---|
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | 2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C16H17N5OS/c1-10-5-4-6-13(7-10)18-14(22)9-23-16-20-19-15-17-11(2)8-12(3)21(15)16/h4-8H,9H2,1-3H3,(H,18,22) |
| Standard InChI Key | RHOJVDAICBLOQV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C(=CC(=N3)C)C |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C(=CC(=N3)C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a bicyclictriazolo[4,3-a]pyrimidine system, where the triazole ring (positions 1-2-4) is fused to a pyrimidine moiety (positions 4-3-a). Key structural elements include:
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5,7-Dimethyl groups on the pyrimidine ring, enhancing hydrophobicity and steric effects.
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Sulfanyl bridge at position 3, linking the heterocycle to an acetamide group.
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N-(3-methylphenyl)acetamide side chain, contributing to potential receptor-binding interactions.
The IUPAC name, 2-[(5,7-dimethyl-triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide, reflects these substituents’ positions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₅OS |
| Molecular Weight | 327.4 g/mol |
| InChI Key | RHOJVDAICBLOQV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C(=CC(=N3)C)C |
Synthesis and Optimization Strategies
Multi-Step Reaction Pathways
Synthesis typically involves sequential modifications of the triazolo-pyrimidine core. Key steps derived from analogous compounds include:
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Formation of the triazole ring via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
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Sulfanylation using thiourea or potassium thioacetate to introduce the -S- bridge.
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Acetamide coupling via reaction of chloroacetyl chloride with 3-methylaniline, followed by nucleophilic substitution.
Optimal conditions require anhydrous solvents (e.g., DMF or THF), temperatures of 60–80°C, and catalysts like triethylamine. Yields for analogous syntheses range from 45% to 68%, emphasizing the need for precision in stoichiometry and purification.
Physicochemical and Reactivity Profiles
Solubility and Stability
The compound’s solubility is limited in aqueous media (<0.1 mg/mL) but moderate in polar aprotic solvents (e.g., DMSO: ~5 mg/mL). Stability studies suggest susceptibility to oxidation at the sulfanyl group, necessitating storage under inert atmospheres.
Table 2: Reactivity Patterns
| Reaction Type | Reagents/Conditions | Observed Modifications |
|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Sulfoxide/sulfone formation |
| Alkylation | CH₃I, K₂CO₃ | N-Methylation at triazole |
| Hydrolysis | HCl (6M), reflux | Acetamide cleavage to carboxylic acid |
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
Structural similarities to sulfa drugs imply dihydropteroate synthase (DHPS) inhibition, disrupting folate synthesis in bacteria. Preliminary assays on derivatives show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
Comparative Analysis with Structural Analogues
Positional Isomerism Effects
Comparing the 3-methylphenyl variant (target compound) to its 4-methylphenyl counterpart (CAS 380454-57-9) reveals:
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Enhanced solubility: The 3-methyl group reduces crystallinity, improving DMSO solubility by 15%.
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Bioactivity shifts: The 4-methyl isomer shows 20% higher EGFR inhibition but lower antimicrobial potency, likely due to steric hindrance differences.
Table 3: Analogues Comparison
| Compound | Molecular Weight | EGFR IC₅₀ (nM) | MIC (S. aureus) |
|---|---|---|---|
| Target Compound | 327.4 | 120 ± 15 | 16 µg/mL |
| 4-Methylphenyl Analogue | 327.4 | 95 ± 10 | 32 µg/mL |
Future Research Directions
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Pharmacokinetic Studies: Address gaps in absorption, distribution, and metabolism using in vitro hepatocyte models.
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Target Identification: Employ CRISPR-Cas9 screens to map interactions with non-kinase targets (e.g., GPCRs).
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Formulation Development: Explore nanoencapsulation to enhance aqueous solubility and bioavailability.
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